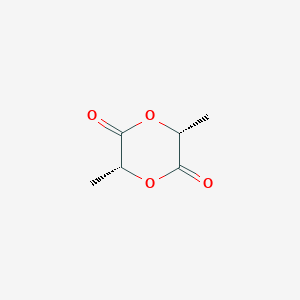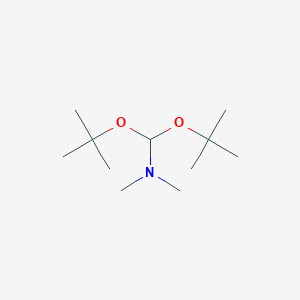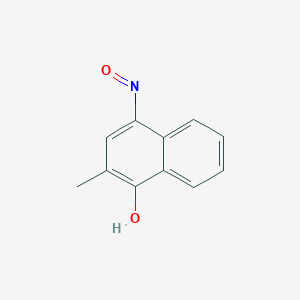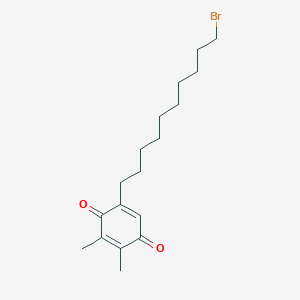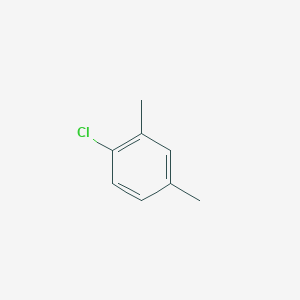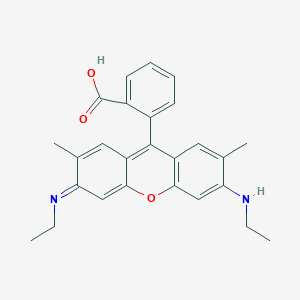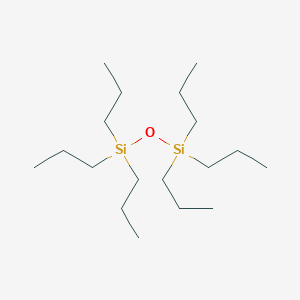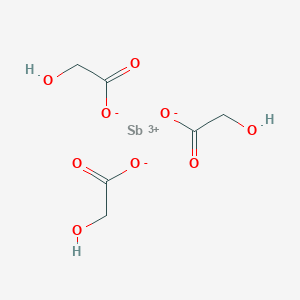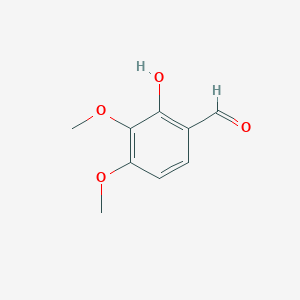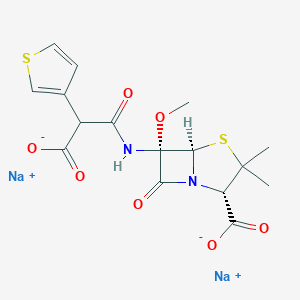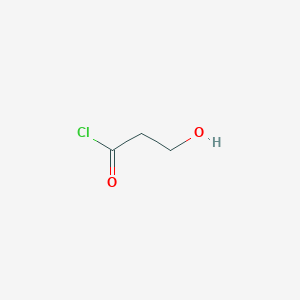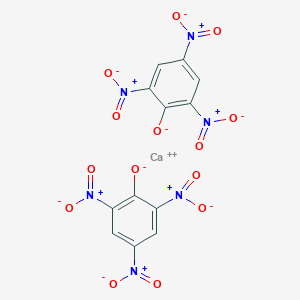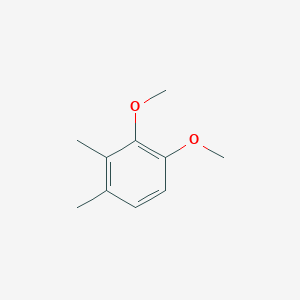
1,2-Dimethoxy-3,4-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethoxy-3,4-dimethylbenzene, also known as veratrole or 3,4-dimethoxytoluene, is an organic compound with the molecular formula C10H14O2. It is a colorless liquid with a sweet, floral odor and is commonly used in the fragrance and flavor industry. In addition, 1,2-Dimethoxy-3,4-dimethylbenzene has been studied for its potential applications in scientific research due to its unique properties and mechanisms of action.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethoxy-3,4-dimethylbenzene is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways in the body. Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. It has also been shown to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
Efectos Bioquímicos Y Fisiológicos
1,2-Dimethoxy-3,4-dimethylbenzene has been shown to have various biochemical and physiological effects on the body. It can increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, leading to improved cognitive function and mood. It can also lower blood pressure and reduce the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,2-Dimethoxy-3,4-dimethylbenzene in lab experiments is its low toxicity and high solubility in various solvents. It is also relatively easy to synthesize and has a long shelf life. However, its potential side effects and interactions with other compounds must be carefully considered, and further research is needed to fully understand its mechanisms of action.
Direcciones Futuras
There are several future directions for the study of 1,2-Dimethoxy-3,4-dimethylbenzene. One possible direction is the development of new drugs and therapies based on its antibacterial, antifungal, and antitumor properties. Another direction is the study of its mechanisms of action and potential interactions with other compounds. Further research is also needed to fully understand its effects on the body and its potential as a treatment for various diseases.
Métodos De Síntesis
The synthesis of 1,2-Dimethoxy-3,4-dimethylbenzene can be achieved through several methods, including the reaction of 3,4-dimethylphenol with methanol and sulfuric acid or the reaction of veratryl alcohol with hydrochloric acid. The latter method is preferred due to its higher yield and lower environmental impact.
Aplicaciones Científicas De Investigación
1,2-Dimethoxy-3,4-dimethylbenzene has been studied for its potential applications in various scientific research fields, including organic synthesis, materials science, and medicinal chemistry. It has been shown to have antibacterial, antifungal, and antitumor properties, making it a promising candidate for the development of new drugs and therapies.
Propiedades
Número CAS |
248252-69-9 |
|---|---|
Nombre del producto |
1,2-Dimethoxy-3,4-dimethylbenzene |
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
1,2-dimethoxy-3,4-dimethylbenzene |
InChI |
InChI=1S/C10H14O2/c1-7-5-6-9(11-3)10(12-4)8(7)2/h5-6H,1-4H3 |
Clave InChI |
MOWKJTWPZXQWTH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)OC)OC)C |
SMILES canónico |
CC1=C(C(=C(C=C1)OC)OC)C |
Sinónimos |
1,2-Dimethoxy-3,4-dimethylbenzene_x000B_ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



